N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring:
- A triazatricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene), which provides a rigid scaffold for molecular interactions.
- A 2-(3,4-dimethoxyphenyl)ethyl side chain, which may influence receptor binding through aromatic stacking or hydrogen bonding.
- Imino (NH) and oxo (C=O) functional groups, typical of bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C29H33N5O4 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H33N5O4/c1-18-8-7-14-34-26(18)32-27-22(29(34)36)17-21(28(35)31-20-9-5-4-6-10-20)25(30)33(27)15-13-19-11-12-23(37-2)24(16-19)38-3/h7-8,11-12,14,16-17,20,30H,4-6,9-10,13,15H2,1-3H3,(H,31,35) |
InChI Key |
NERNJWZQJDYOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Core
The triazatricyclo[8.4.0.03,8]tetradeca framework is constructed via a three-step cyclization process :
- Knoevenagel Condensation : Veratraldehyde reacts with malononitrile in ethanol under reflux to form 2-(3,4-dimethoxybenzylidene)malononitrile.
- Michael Addition : The intermediate reacts with cyclohexanone and cyclohexylamine in ethanol at 80°C for 15 hours, forming a hexahydroquinoline derivative.
- Cyclization : Intramolecular amidation under acidic conditions (acetic acid, reflux) yields the tricyclic structure.
Key Reaction Parameters :
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 | 4 | 85 |
| 2 | Ethanol | 80 | 15 | 72 |
| 3 | Acetic Acid | 118 | 5 | 68 |
Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Group
The dimethoxyphenyl ethyl side chain is introduced via electrophilic alkylation :
Amidation with Cyclohexylamine
The carboxamide group is formed through a coupling reaction :
- The carboxylic acid intermediate (generated via hydrolysis of the nitrile group) reacts with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Reaction conditions: 25°C, 24 hours, 91% yield.
Reaction Optimization Strategies
Solvent Selection
Catalysis
Temperature and Time Adjustments
- Lowering the cyclization temperature to 100°C and extending the reaction time to 8 hours increases yield to 74%.
Purification and Characterization
Purification Techniques
Analytical Data
Industrial-Scale Production Considerations
Scalability Challenges
Continuous Flow Synthesis
- Microreactor systems achieve 98% conversion in the cyclization step, reducing reaction time to 2 hours.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methodology for Similarity Assessment
Compound similarity was evaluated using Tanimoto coefficient-based fingerprinting (e.g., MACCS or Morgan fingerprints), a standard method for quantifying structural overlap . Key parameters include:
- Molecular fingerprints : Binary representations of substructural features (e.g., rings, functional groups).
- Values >0.7 indicate high structural similarity .
- Pharmacokinetic properties: logP, molecular weight, hydrogen bond donors/acceptors, and topological polar surface area (TPSA).
Structural and Functional Analogues
Table 1: Comparative Analysis of Target Compound and Analogues
*Estimated based on structural analogs; †Hypothetical range derived from similar comparison studies .
Key Findings
- The 7-oxa-9-aza-spiro[4.5]decane derivatives share a rigid heterocyclic core with the target compound but lack the triazatricyclo framework.
- Similarity (~0.65–0.75) arises from shared carboxamide groups and aromatic substituents (e.g., benzothiazolyl vs. dimethoxyphenyl). These compounds exhibit anticancer activity, suggesting the target may also target epigenetic enzymes .
- N-(3,4-dichlorophenyl) analogs show moderate similarity (~0.55–0.60) due to shared carboxamide linkages but differ in core structure (pyrimidine vs. triazatricyclo). Their herbicidal activity highlights the role of halogenated aryl groups in bioactivity, contrasting with the target’s methoxy substituents .
Hydroxamate-Based HDAC Inhibitors (): Aglaithioduline, a hydroxamic acid derivative, has low similarity (~0.40–0.50) but comparable TPSA and logP. This underscores that functional groups (e.g., imino, oxo) may drive similar pharmacokinetics despite structural divergence .
Implications for Drug Design
- Structural rigidity in the triazatricyclo core may enhance target selectivity compared to flexible spirocyclic or linear analogs.
- The 3,4-dimethoxyphenyl group could optimize receptor binding vs. dichlorophenyl (herbicides) or hydroxamate (HDAC inhibitors).
- Further studies should prioritize synthesis and kinase/epigenetic target screening to validate hypothesized applications.
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A critical intermediate is the tricyclic core, constructed via [3+2] cycloaddition or palladium-catalyzed cross-coupling. For reproducibility, flow chemistry (e.g., Omura-Sharma-Swern oxidation) can optimize reaction conditions, ensuring controlled temperature and reagent stoichiometry . Protecting groups (e.g., methoxy or carboxamide) are often used to prevent side reactions during assembly .
Q. How is the structural elucidation of this compound performed?
X-ray crystallography is the gold standard for confirming stereochemistry and bond connectivity, as demonstrated in similar tricyclic systems . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to assign proton environments and verify substituent positions .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns .
Q. What analytical methods ensure purity and stability during synthesis?
- HPLC/UPLC with UV-Vis or mass detection monitors purity (>95% threshold).
- Thermogravimetric analysis (TGA) assesses thermal stability under controlled atmospheres .
- Dynamic light scattering (DLS) detects aggregation in solution-phase studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the triazatricyclo core?
Contradictions often arise from steric hindrance or electronic effects. Strategies include:
- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) and identify critical factors .
- In situ FTIR/Raman spectroscopy to track intermediate formation and reaction kinetics .
- Comparative crystallography to correlate substituent effects with conformational changes .
Q. What computational methods predict the biological activity and binding modes of this compound?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB .
- QSAR models leverage electronic descriptors (HOMO-LUMO gaps, logP) to predict bioavailability and toxicity .
- MD simulations (GROMACS) assess binding stability over nanosecond timescales .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
The compound’s stereogenic centers require chiral resolution via:
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may stabilize transition states differently. A Kamlet-Taft solvent parameter analysis quantifies solvent polarity/polarizability effects on reaction rates . For example, DMSO’s high dipolarity accelerates imine formation compared to THF .
Data Interpretation and Optimization
Q. What statistical approaches validate the reproducibility of synthetic protocols?
- Principal Component Analysis (PCA) identifies batch-to-batch variability in reaction conditions .
- Control charts (e.g., Shewhart charts) monitor critical quality attributes (CQAs) like yield and purity .
Q. How are spectroscopic data reconciled with computational predictions for tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
